molecular formula C12H12N4O4 B11159082 N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-alanine

N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-alanine

Cat. No.: B11159082
M. Wt: 276.25 g/mol
InChI Key: DXLKBCNMVIPOJW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that belongs to the class of benzotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves the condensation of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with an appropriate acylating agent. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates and their subsequent coupling. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets, such as GPR139. This interaction can modulate the activity of the receptor, leading to various biological effects. The compound may also influence signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID is unique due to its specific structure, which allows it to interact with GPR139 and other molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C12H12N4O4/c1-7(12(19)20)13-10(17)6-16-11(18)8-4-2-3-5-9(8)14-15-16/h2-5,7H,6H2,1H3,(H,13,17)(H,19,20)/t7-/m0/s1

InChI Key

DXLKBCNMVIPOJW-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.